molecular formula C9H11FN2O B14003891 3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol

3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol

Cat. No.: B14003891
M. Wt: 182.19 g/mol
InChI Key: LYUDSVODZHDUJZ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol is a chemical compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidinol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol typically involves the reaction of 5-fluoro-3-pyridinylmethanol with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-pyridinylmethanol
  • 5-Fluoro-3-pyridinylmethyl pivalate
  • 3-(5-Fluoro-3-pyridinyl)ethynyl-1-benzofuran-2-ol

Uniqueness

3-(5-Fluoro-3-pyridinyl)-3-pyrrolidinol is unique due to its specific structural features, such as the combination of a fluorinated pyridine ring and a pyrrolidinol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H11FN2O/c10-8-3-7(4-12-5-8)9(13)1-2-11-6-9/h3-5,11,13H,1-2,6H2

InChI Key

LYUDSVODZHDUJZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CN=C2)F)O

Origin of Product

United States

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